N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

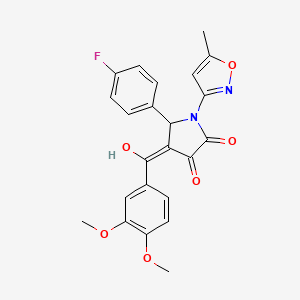

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide, also known as CP-544326, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Bioevaluation of Derivatives

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide derivatives have been synthesized and evaluated for their potential in treating various conditions. These derivatives are studied for their cyclooxygenase-2 (COX-2) inhibitory activity, showcasing their potential as anti-inflammatory and analgesic agents. For example, celecoxib, a well-known derivative, is highlighted for its efficacy in treating conditions like rheumatoid arthritis and osteoarthritis due to its selective inhibition of COX-2 (Penning et al., 1997). Another study focused on the synthesis of celecoxib derivatives, aiming to explore their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating the versatility of this compound's applications (Küçükgüzel et al., 2013).

Herbicidal Activity

Beyond medicinal applications, some derivatives have been identified for their herbicidal properties, targeting specific weed species and affecting the biosynthesis of branched-chain amino acids. This showcases the compound's potential in agricultural applications, providing a new avenue for controlling weed growth with minimal environmental impact (Eussen et al., 1990).

Microwave-Assisted Synthesis and Bioevaluation

The exploration of microwave-assisted synthesis techniques for producing derivatives of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide has led to the discovery of compounds with significant cytotoxic activities and inhibition effects on carbonic anhydrase enzymes. This method not only speeds up the synthesis process but also contributes to the development of lead compounds for further pharmaceutical research (Gul et al., 2017).

Antimicrobial and Antifungal Activities

Several studies have synthesized and evaluated N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide derivatives for their antimicrobial and antifungal properties. These compounds have shown promising results against various bacterial and fungal strains, indicating their potential as new therapeutic agents in combating infections (Abbas et al., 2017).

Mechanism of Action

Target of Action

The primary target of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide is the colony stimulating factor-1 receptor (CSF-1R) . CSF-1R has been identified as a druggable target in the treatment of glioblastoma multiforme .

Mode of Action

The compound interacts with its target, CSF-1R, in the tumor microenvironment

Biochemical Pathways

It is known that csf-1r plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages . Therefore, it can be inferred that the compound may affect these cellular processes.

Result of Action

Given its target, it can be inferred that the compound may have an impact on the behavior of tumor-associated macrophages and microglia in the tumor microenvironment .

Action Environment

It is known that the tumor microenvironment, where the compound acts, is a complex and dynamic system that can influence the behavior of drugs .

properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-17-14(11-7-8-11)9-12(16-17)10-15-20(18,19)13-5-3-2-4-6-13/h2-6,9,11,15H,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLDIYFRNFIGCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNS(=O)(=O)C2=CC=CC=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2876959.png)

![3,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2876962.png)

![1-(2-fluorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea](/img/structure/B2876963.png)

![5-((2-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2876965.png)

![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2876968.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2876970.png)

![7-(2,3-Dimethoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2876971.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2876974.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-piperidin-1-ylmethanone](/img/structure/B2876975.png)

![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2876978.png)